

An In-depth Technical Guide to Phenyl 4-methylbenzenesulfonate: Discovery and History

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Compound of Interest

Compound Name: Phenyl 4-methylbenzenesulfonate

Cat. No.: B181179

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This technical guide provides a comprehensive overview of **Phenyl 4-methylbenzenesulfonate**, a significant reagent and intermediate in organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into its historical context, physicochemical properties, detailed synthesis protocols, and its role in key chemical transformations.

Introduction and Historical Context

Phenyl 4-methylbenzenesulfonate, also known as phenyl tosylate, belongs to the class of sulfonate esters. Its history is not marked by a singular moment of discovery but is rather intertwined with the development of p-toluenesulfonyl chloride (tosyl chloride) as a pivotal reagent in organic chemistry in the early 20th century. The utility of tosylates as excellent leaving groups in nucleophilic substitution and elimination reactions propelled their widespread adoption.

The foundational work on the synthesis and application of aryl sulfonates, including phenyl tosylate, is exemplified by the research of chemists like Fritz Ullmann, who, in the early 1900s, pioneered copper-catalyzed reactions of aryl halides, laying the groundwork for cross-coupling reactions where aryl tosylates would later become important substrates. A key publication by Stuart Tipson in 1944 on the esters of p-toluenesulfonic acid further solidified the understanding and application of these compounds in synthetic chemistry.^[1] These early investigations established the basis for the versatile role that **Phenyl 4-methylbenzenesulfonate** and other aryl tosylates play in modern organic synthesis.

Physicochemical and Spectroscopic Data

Quantitative data for **Phenyl 4-methylbenzenesulfonate** is crucial for its application in research and development. The following table summarizes its key physicochemical and spectroscopic properties.

Property	Value	Reference
CAS Number	640-60-8	[2] [3] [4] [5] [6] [7]
Molecular Formula	C ₁₃ H ₁₂ O ₃ S	[3] [8] [5] [6] [7]
Molecular Weight	248.30 g/mol	[3] [8] [5] [7]
Melting Point	94-97 °C	[4] [6]
Boiling Point	Not widely reported	
Density	Not widely reported	
Appearance	White to off-white crystalline powder	[6]
Solubility	Soluble in organic solvents like dichloromethane and ether; limited solubility in water.	[9]
¹ H NMR (CDCl ₃ , 400 MHz)	δ 7.70 (d, J= 8.1 Hz, 2H), 7.40–7.17 (m, 5H), 6.98 (d, J = 7.4 Hz, 2H), 2.44 (s, 3H)	
¹³ C NMR (CDCl ₃ , 100 MHz)	δ 149.69, 145.33, 132.48, 129.74, 129.60, 128.52, 127.07, 122.39, 21.70	

Experimental Protocols

The synthesis of **Phenyl 4-methylbenzenesulfonate** is typically achieved by the reaction of phenol with p-toluenesulfonyl chloride in the presence of a base. This method is a standard procedure for the formation of sulfonate esters.

Synthesis of Phenyl 4-methylbenzenesulfonate

Materials and Reagents:

- Phenol
- p-Toluenesulfonyl chloride (TsCl)
- Pyridine or Triethylamine (TEA)
- Dichloromethane (DCM), anhydrous
- Deionized water
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexane and Ethyl Acetate for chromatography

Procedure:

- **Reaction Setup:** In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (1.0 equivalent) in anhydrous dichloromethane (10 volumes).
- **Addition of Base:** To the stirred solution, add pyridine or triethylamine (1.5 equivalents). Cool the reaction mixture to 0 °C using an ice bath.
- **Addition of Tosyl Chloride:** Dissolve p-toluenesulfonyl chloride (1.2 equivalents) in a minimal amount of anhydrous dichloromethane and add it dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.

- **Reaction Monitoring:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion of the reaction, quench the reaction by the slow addition of deionized water. Transfer the mixture to a separatory funnel.
- **Extraction and Washing:** Separate the organic layer. Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure **Phenyl 4-methylbenzenesulfonate**.

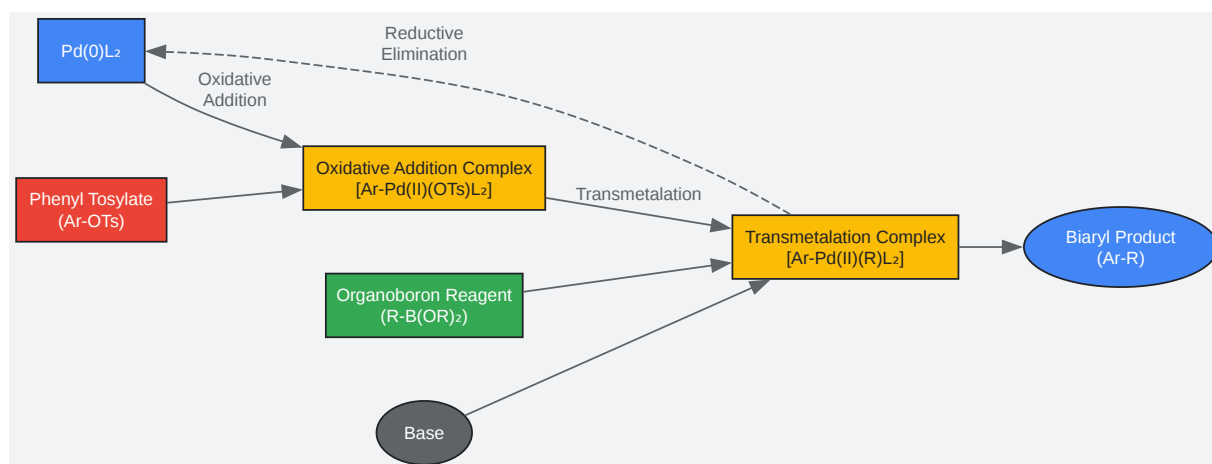
Applications in Synthetic Chemistry and Signaling Pathways

Phenyl 4-methylbenzenesulfonate is a versatile substrate in a variety of important organic transformations, primarily due to the excellent leaving group ability of the tosylate moiety.

Cross-Coupling Reactions

Aryl tosylates are valuable alternatives to aryl halides in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in the construction of carbon-carbon and carbon-nitrogen bonds, respectively, which are ubiquitous in pharmaceuticals and functional materials.

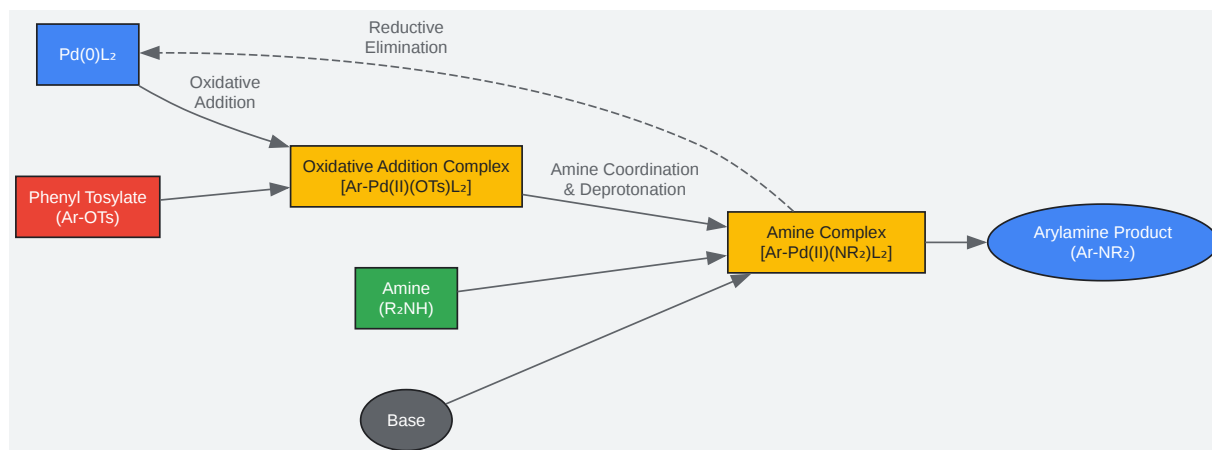
In the Suzuki-Miyaura coupling, **Phenyl 4-methylbenzenesulfonate** can be coupled with an organoboron reagent in the presence of a palladium catalyst and a base to form a biaryl product. The catalytic cycle involves oxidative addition of the aryl tosylate to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the product and regenerate the catalyst.^{[10][11]}



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Suzuki-Miyaura Coupling Catalytic Cycle

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between **Phenyl 4-methylbenzenesulfonate** and an amine. The mechanism is similar to the Suzuki-Miyaura coupling, involving oxidative addition, coordination of the amine, deprotonation by a base, and reductive elimination to form the arylamine product.^{[2][3][9][12]}

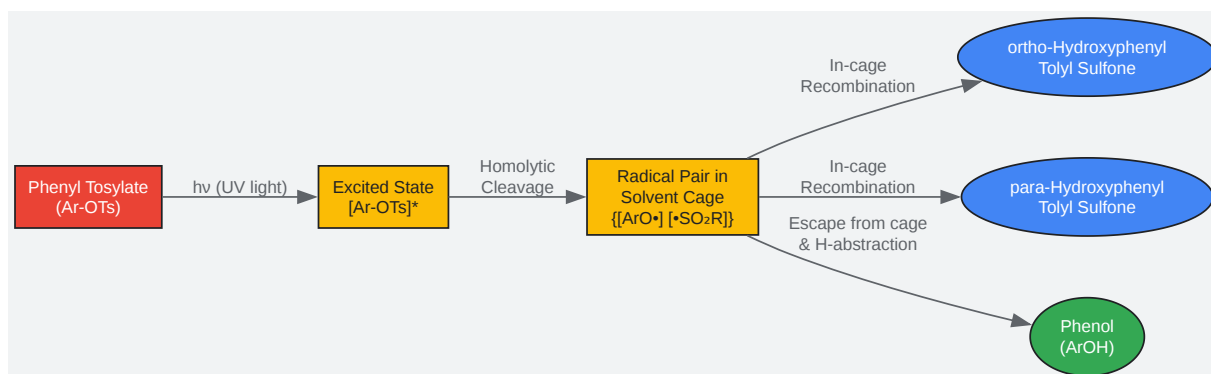


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Buchwald-Hartwig Amination Catalytic Cycle

Photo-Fries Rearrangement

Aryl esters, including aryl tosylates, can undergo a photo-Fries rearrangement upon exposure to UV light. This reaction involves the homolytic cleavage of the aryl-oxygen bond, generating a radical pair. These radicals can then recombine in-cage to form ortho- and para-substituted phenols, or escape the solvent cage to form other products. For aryl tosylates, this can lead to the formation of hydroxyphenyl tolyl sulfones.^[4]



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Photo-Fries Rearrangement of Phenyl Tosylate

Conclusion

Phenyl 4-methylbenzenesulfonate, a compound with a rich history rooted in the development of modern synthetic organic chemistry, continues to be a valuable and versatile tool for researchers. Its well-defined physicochemical properties and predictable reactivity make it an indispensable building block in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its effective use in the laboratory and inspire further innovation in its application.

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